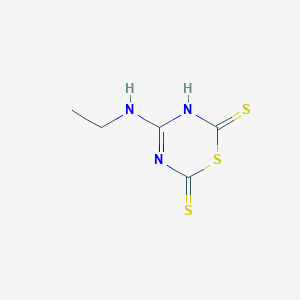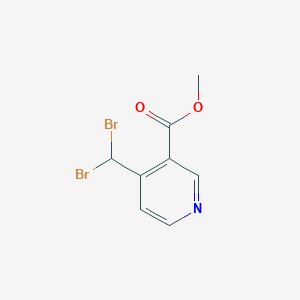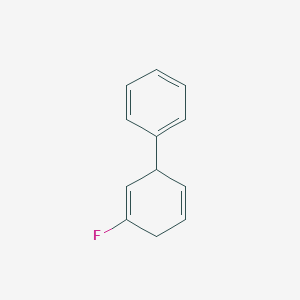
3-Fluoro-1,4-dihydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1,4-dihydro-1,1’-biphenyl is an organic compound consisting of two benzene rings connected by a single bond, with a fluorine atom attached to one of the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,4-dihydro-1,1’-biphenyl typically involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives. One common method involves the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotized aniline derivative is then coupled with a benzene derivative in the presence of a copper catalyst (CuCl) to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl compounds, including 3-Fluoro-1,4-dihydro-1,1’-biphenyl, often employs catalytic coupling reactions such as the Suzuki-Miyaura reaction. This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. This approach is favored for its efficiency, scalability, and relatively mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-1,4-dihydro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction, forming more complex biphenyl derivatives.
Common Reagents and Conditions
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3).
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or oleum.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Halogenated Biphenyls: Formed through halogenation reactions.
Nitro Biphenyls: Formed through nitration reactions.
Sulfonated Biphenyls: Formed through sulfonation reactions.
Biphenyl Quinones: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
3-Fluoro-1,4-dihydro-1,1’-biphenyl has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1,4-dihydro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, biphenyl derivatives have been shown to inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-1,1’-biphenyl: Similar structure but with the fluorine atom in a different position.
2,4-Difluorobiphenyl: Contains two fluorine atoms on the biphenyl structure.
4,4’-Difluorobiphenyl: Contains fluorine atoms on both benzene rings.
Uniqueness
3-Fluoro-1,4-dihydro-1,1’-biphenyl is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties.
Propiedades
Número CAS |
62476-45-3 |
|---|---|
Fórmula molecular |
C12H11F |
Peso molecular |
174.21 g/mol |
Nombre IUPAC |
(3-fluorocyclohexa-2,5-dien-1-yl)benzene |
InChI |
InChI=1S/C12H11F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-7,9,11H,8H2 |
Clave InChI |
BQGZJUICBXSNLV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(C=C1F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


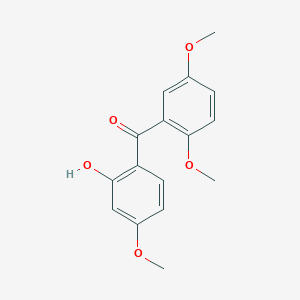
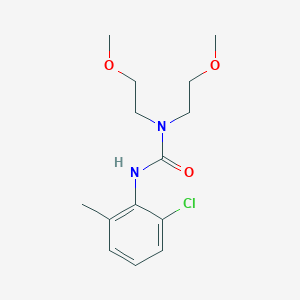
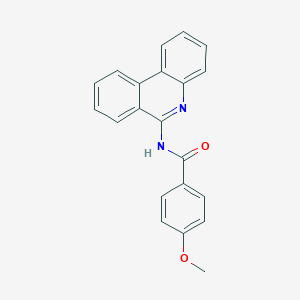

![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
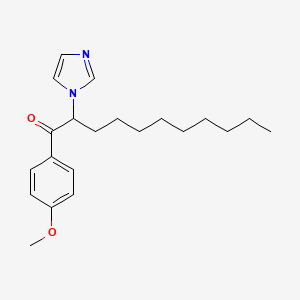

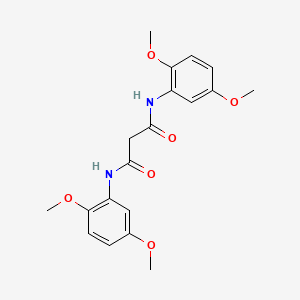


![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
